molecular formula C8H15N3O3 B062658 1-Butyl-3-methylimidazolium nitrate CAS No. 179075-88-8

1-Butyl-3-methylimidazolium nitrate

Cat. No.: B062658
CAS No.: 179075-88-8
M. Wt: 201.22 g/mol
InChI Key: WPHIMOZSRUCGGU-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium nitrate, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3O3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium nitrate is an ionic liquid . The primary targets of this compound are the imidazolium cations and nitrate anions . These targets play a crucial role in the conformational changes that accompany phase changes in this compound .

Mode of Action

The compound interacts with its targets through hydrogen bond interactions between cation C–H’s and oxygen atoms of the nitrate ions . This interaction results in significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .

Biochemical Pathways

The affected pathways involve the conversion between different butyl chain conformations . These downstream effects include the formation of two different polymorphs and significant temperature-dependent conformational changes .

Pharmacokinetics

It is known that the compound is a hydrophilic room temperature ionic liquid with low crystallization temperature .

Result of Action

The molecular and cellular effects of the compound’s action involve the conformational changes that accompany phase changes in this compound . These changes are evidenced by two different polymorphs and significant temperature-dependent conformational changes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, at 100 K and 200 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation . At 200 K, the G′G′ chain is disordered with about twelve percent of the GT conformation present . A different polymorph is present at 273 K displaying significant disorder in the butyl chains with a mixture of G′T, G′G′, and GT conformers .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHIMOZSRUCGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583365
Record name 1-Butyl-3-methyl-1H-imidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179075-88-8
Record name 1-Butyl-3-methyl-1H-imidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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